molecular formula C51H69N7O10S B2503138 Crbn-6-5-5-vhl

Crbn-6-5-5-vhl

Cat. No.: B2503138
M. Wt: 972.2 g/mol
InChI Key: LIMCHOLAKDUZDS-XARBDFOFSA-N
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Description

CRBN-6-5-5-VHL is a potent and selective cereblon degrader, which is a type of proteolysis targeting chimera (PROTAC). This compound is designed to induce the degradation of cereblon, a protein that plays a crucial role in various cellular processes. This compound achieves this by recruiting the von Hippel-Lindau (VHL) E3 ligase to cereblon, leading to its ubiquitination and subsequent proteasomal degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRBN-6-5-5-VHL involves the conjugation of a cereblon ligand to a VHL ligand via a linker. The cereblon ligand is typically derived from pomalidomide, while the VHL ligand is derived from VH032-amine . The synthetic route generally includes the following steps:

    Synthesis of the cereblon ligand: This involves the modification of pomalidomide to introduce functional groups that can be used for conjugation.

    Synthesis of the VHL ligand: This involves the modification of VH032-amine to introduce functional groups for conjugation.

    Linker synthesis: The linker is synthesized separately and contains functional groups that can react with both the cereblon and VHL ligands.

    Conjugation: The cereblon ligand, VHL ligand, and linker are conjugated together under specific reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

CRBN-6-5-5-VHL primarily undergoes reactions related to its function as a PROTAC. These include:

Common Reagents and Conditions

Major Products

The major product of the reactions involving this compound is the ubiquitinated cereblon, which is subsequently degraded by the proteasome .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMCHOLAKDUZDS-XARBDFOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H69N7O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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